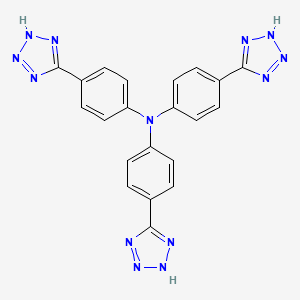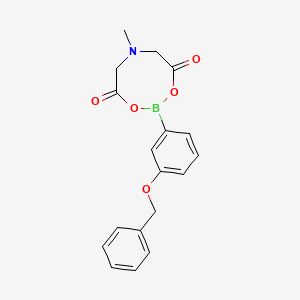
6-(4-((4-Methoxyphenyl)diazenyl)phenoxy)hexyl methacrylate
Overview
Description
6-(4-((4-Methoxyphenyl)diazenyl)phenoxy)hexyl methacrylate: is a specialized organic compound with potential applications in various scientific and industrial fields. This compound features a complex structure, including a methoxyphenyl group and a methacrylate group, which contribute to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-((4-Methoxyphenyl)diazenyl)phenoxy)hexyl methacrylate typically involves multiple steps, starting with the preparation of the diazenyl compound. This can be achieved through diazotization of 4-methoxyaniline followed by coupling with phenol derivatives. The resulting intermediate is then reacted with hexyl methacrylate under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production process would be scaled up, ensuring consistent quality and yield. This involves optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high efficiency and minimize by-products. Continuous flow reactors and automated systems may be employed to enhance production rates and maintain safety standards.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: : The diazenyl group can be reduced to form an amine.
Substitution: : The methacrylate group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents like sodium borohydride (NaBH4) and hydrogen gas (H2) are typically used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed
Oxidation: : 4-Methoxybenzaldehyde or 4-Methoxybenzoic acid.
Reduction: : 4-Methoxyaniline.
Substitution: : Different methacrylate derivatives, depending on the substituent.
Scientific Research Applications
6-(4-((4-Methoxyphenyl)diazenyl)phenoxy)hexyl methacrylate: has several applications in scientific research:
Chemistry: : Used as a monomer in polymer synthesis, contributing to the development of new materials with enhanced properties.
Biology: : Employed in the design of bioactive compounds and probes for biological studies.
Medicine: : Potential use in drug delivery systems and as a component in medical devices.
Industry: : Utilized in coatings, adhesives, and other industrial applications due to its unique chemical properties.
Mechanism of Action
The mechanism by which 6-(4-((4-Methoxyphenyl)diazenyl)phenoxy)hexyl methacrylate exerts its effects depends on its specific application. For example, in polymer synthesis, it may act as a cross-linking agent, forming strong bonds between polymer chains. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
6-(4-((4-Methoxyphenyl)diazenyl)phenoxy)hexyl methacrylate: can be compared to other methacrylate derivatives and diazenyl compounds. Similar compounds include:
Methacrylates: : Used in a wide range of applications, from dental materials to industrial coatings.
Diazenyl Compounds: : Employed in dye synthesis and as intermediates in organic synthesis.
The uniqueness of This compound lies in its specific structure, which allows for tailored reactivity and application in specialized fields.
Properties
IUPAC Name |
6-[4-[(4-methoxyphenyl)diazenyl]phenoxy]hexyl 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-18(2)23(26)29-17-7-5-4-6-16-28-22-14-10-20(11-15-22)25-24-19-8-12-21(27-3)13-9-19/h8-15H,1,4-7,16-17H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMJTYVELYOWLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
224648-89-9 | |
| Details | Compound: 2-Propenoic acid, 2-methyl-, 6-[4-[2-(4-methoxyphenyl)diazenyl]phenoxy]hexyl ester, homopolymer | |
| Record name | 2-Propenoic acid, 2-methyl-, 6-[4-[2-(4-methoxyphenyl)diazenyl]phenoxy]hexyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=224648-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-1-[3-[2-(trideuteriomethylamino)ethyl]-1H-indol-5-yl]methanesulfonamide](/img/structure/B3321457.png)





![Methyl 5-aminothieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B3321510.png)







